碘化钯(II)

描述

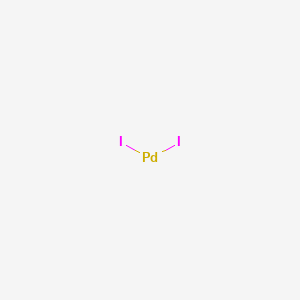

Palladium(II) iodide is an inorganic compound of palladium and iodine . It is commercially available, though less common than palladium(II) chloride, the usual entry point to palladium chemistry . It appears as black crystals .

Synthesis Analysis

Palladium(II) iodide can be obtained by treating a dilute solution of palladium in nitric acid with sodium iodide at 80 °C . The high-temperature polymorph α-palladium(II) iodide can be produced by reaction of the elements at temperature above 600 °C . Another method involves the formation of small spherical palladium(II) iodide nanoparticles through ligand exchange, in the presence of poly(vinyl pyrrolidone) in aqueous medium at room temperature .Molecular Structure Analysis

Palladium(II) iodide is an almost X-ray amorphous black powder . The α-modification has an orthorhombic crystal structure with the space group Pnmn .Chemical Reactions Analysis

Palladium(II) iodide is insoluble in water . It reacts with iodide giving PdI4^2− anion: PdI2 + 2I− → PdI4^2− . It finds use as a catalyst . Historically, the quantity of palladium in a solution may be determined gravimetrically by precipitation as palladium(II) iodide .Physical And Chemical Properties Analysis

Palladium(II) iodide has a molar mass of 360.229 g/mol . It appears as black crystals with a density of 6.003 g/cm^3 . It is insoluble in water .科学研究应用

Catalyst in Chemical Reactions

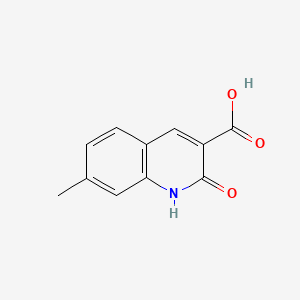

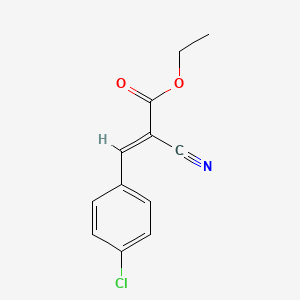

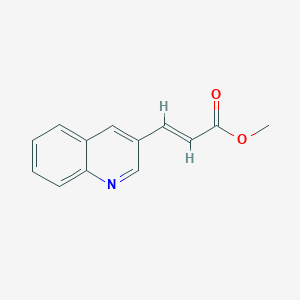

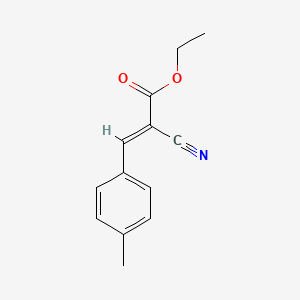

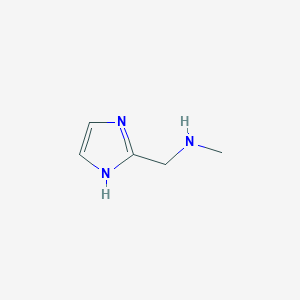

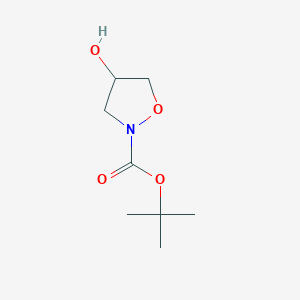

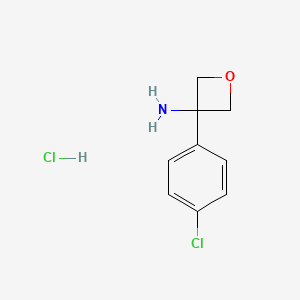

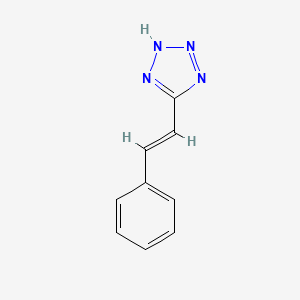

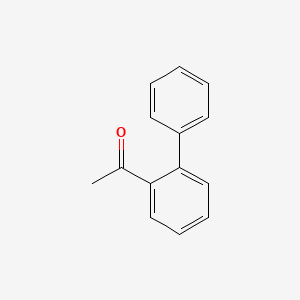

Palladium(II) iodide is widely used as a catalyst in various chemical reactions . It has unique properties for C-C bond formation in reactions such as the Suzuki and Heck reactions .

Formation of Palladium Nanoparticles

Palladium(II) iodide can be used in the formation of palladium nanoparticles . These nanoparticles have attracted significant attention for applications such as fuel cells, hydrogen storage, and sensors for gases such as H2 and non-enzymatic glucose .

Environmental Remediation

Palladium nanoparticles, which can be derived from Palladium(II) iodide, are used in environmental treatment to abstract organic and heavy-metal pollutants such as Cr (VI) by converting them to Cr(III) .

Antibacterial Applications

In terms of biological activity, palladium nanoparticles were found to be active against Staphylococcus aureus and Escherichia coli, where 99.99% of bacteria were destroyed .

Anticancer Applications

Palladium nanoparticles have also displayed anticancer activity against human breast cancer MCF7 .

Gravimetric Analysis

Historically, the quantity of palladium in a solution may be determined gravimetrically by precipitation as palladium(II) iodide .

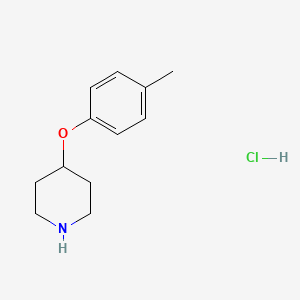

Pharmaceutical Intermediates

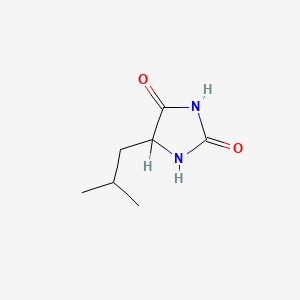

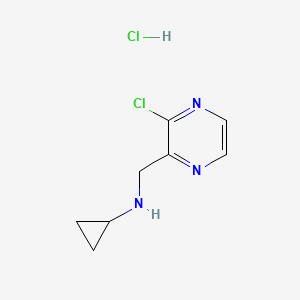

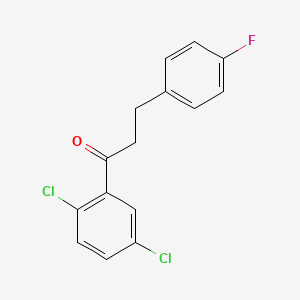

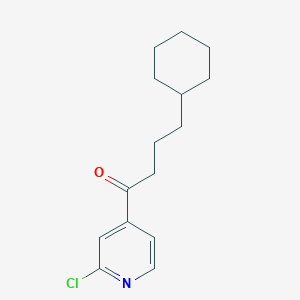

Palladium(II) iodide is also used as pharmaceutical intermediates .

Iodide Compounds in Internal Medicine

Iodide compounds, including Palladium(II) iodide, are used in internal medicine .

作用机制

Target of Action

Palladium(II) iodide is an inorganic compound of palladium and iodine .

Mode of Action

Palladium(II) iodide reacts with iodide, giving PdI4^2− anion . This reaction can be represented as follows: PdI2 + 2I− → PdI4^2− . This interaction with its targets leads to changes in the chemical environment, facilitating various reactions.

Biochemical Pathways

Palladium complexes have been studied for their potential anticancer activity . These studies often involve metabolic effects related to the mechanisms of induced cell death and antioxidant defense .

Pharmacokinetics

It’s important to note that palladium(ii) iodide is insoluble in water , which could impact its bioavailability and distribution in biological systems.

Result of Action

Palladium complexes have been associated with effects such as the induction of cell death and changes in antioxidant defense in the context of potential anticancer activity .

Action Environment

The action of Palladium(II) iodide can be influenced by environmental factors. For instance, its solubility can affect its availability for reactions. It is insoluble in water , which means its action may be limited in aqueous environments. Furthermore, its stability could be influenced by factors such as temperature and the presence of other chemical species.

安全和危害

Palladium(II) iodide is considered hazardous . It causes skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

未来方向

The formation of small spherical palladium(II) iodide nanoparticles and its use as a catalyst in various reactions opens up new avenues for research . The development of multinuclear catalysts, inspired by metalloenzymes with multinuclear metal complexes in their active sites, is a promising future direction .

属性

IUPAC Name |

diiodopalladium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HI.Pd/h2*1H;/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNUTDROYPGBMR-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Pd](I)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

I2Pd | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90999090 | |

| Record name | Palladium diiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90999090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black solid; Insoluble in water; [Hawley] | |

| Record name | Palladium iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8303 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Palladium(II) iodide | |

CAS RN |

7790-38-7 | |

| Record name | Palladium diiodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palladium iodide (PdI2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Palladium diiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90999090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。